Bienvenue dans la boutique en ligne BenchChem!

Bis(T-butylsulfonyl)diazomethane

Photolithography Photoacid Generator (PAG) Deep-UV Absorption

KrF photoresist optimization demands a PAG delivering consistent acid diffusion and resist compatibility. Bis(T-butylsulfonyl)diazomethane (CAS 138529-84-7) addresses this: tert-butylsulfonyl groups balance acid strength and diffusion length for high-resolution patterning; 121°C mp and high solubility in chloroform, acetone, acetonitrile ensure uniform films; non-ionic structure minimizes metal contamination. ≥98% purity, low-metal grades. Standard packs: 250 mg-25 g; bulk custom synthesis on request.

Molecular Formula C9H18N2O4S2
Molecular Weight 282.4 g/mol
CAS No. 138529-84-7
Cat. No. B135382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(T-butylsulfonyl)diazomethane
CAS138529-84-7
Molecular FormulaC9H18N2O4S2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C(C)(C)C
InChIInChI=1S/C9H18N2O4S2/c1-8(2,3)16(12,13)7(11-10)17(14,15)9(4,5)6/h1-6H3
InChIKeySAFWZKVQMVOANB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(T-butylsulfonyl)diazomethane: A Specialized Non-Ionic Photoacid Generator


Bis(T-butylsulfonyl)diazomethane (CAS 138529-84-7) is a highly specialized organic compound belonging to the class of bis(sulfonyl)diazomethanes, primarily utilized as a non-ionic photoacid generator (PAG) in advanced photolithography for semiconductor manufacturing . It is a stable, solid reagent at room temperature with a melting point of 121°C, exhibiting high solubility in common organic solvents like chloroform, acetone, and acetonitrile, and is practically insoluble in water and methanol [1]. Its key functional role is to generate a strong sulfonic acid upon exposure to deep-UV light, which then catalyzes reactions in chemically amplified photoresists to create high-resolution circuit patterns .

The Functional Specificity of Bis(T-butylsulfonyl)diazomethane in Resist Formulations


Generic substitution among diazomethane derivatives is not feasible due to the critical influence of the sulfonyl substituent on key performance parameters. In chemical amplification resist systems, the photoacid generator (PAG) is not a passive component; its absorption spectrum, acid strength and diffusion length of the generated acid, thermal stability, and solubility in the resist matrix all directly govern the ultimate resolution, line edge roughness, and process window of the lithographic process [1]. A compound like Bis(T-butylsulfonyl)diazomethane, with its specific tert-butylsulfonyl groups, is chosen to balance these properties, such as reducing lipophilicity for better resist compatibility compared to aryl-substituted analogs [2], or achieving a specific photospeed and resolution profile not obtainable with other PAG classes like onium salts [3].

Quantitative Evidence for Bis(T-butylsulfonyl)diazomethane Performance and Properties


Molar Absorptivity of Bis(T-butylsulfonyl)diazomethane at Deep-UV Wavelengths

While head-to-head comparative absorption data for close analogs is not available in the public domain, the molar absorptivity (ε) of Bis(T-butylsulfonyl)diazomethane has been quantified at key deep-UV wavelengths for lithographic applications. At 248 nm (KrF laser), the molar absorptivity is 858 M⁻¹cm⁻¹ [1]. Its primary absorption peak is at 214 nm with a molar absorptivity of 10,145 M⁻¹cm⁻¹ [1]. These values define its inherent photospeed and its compatibility with specific exposure tools, distinguishing it from PAGs optimized for other wavelengths (e.g., 193 nm for ArF lithography) [1].

Photolithography Photoacid Generator (PAG) Deep-UV Absorption

Solubility Profile of Bis(T-butylsulfonyl)diazomethane in Resist Solvents

The solubility profile of Bis(T-butylsulfonyl)diazomethane is a key formulation parameter. Vendor datasheets report it as practically insoluble in water and methanol, but freely soluble in common photoresist casting solvents such as chloroform, acetone, and acetonitrile . This property is essential for creating homogeneous, defect-free resist films and contrasts with some ionic PAGs which can have limited solubility in certain resist polymer matrices, potentially leading to phase separation and performance issues .

Formulation Chemistry Photoresist Solubility

Thermal Stability and Melting Point of Bis(T-butylsulfonyl)diazomethane

The melting point of Bis(T-butylsulfonyl)diazomethane is reported as 121°C, with decomposition occurring at this temperature [1]. This solid-state property is indicative of its thermal stability and is a critical parameter for shipping, storage, and handling in a manufacturing environment. This stability is a key advantage over some other diazo compounds, such as diazomethane itself, which is a toxic and highly explosive gas that must be generated and used in situ, presenting significant safety and logistical challenges .

Thermal Analysis Material Stability Semiconductor Processing

Mutagenicity and Acute Oral Toxicity Data for Bis(T-butylsulfonyl)diazomethane

Preliminary toxicological screening data from a reputable vendor indicates that Bis(T-butylsulfonyl)diazomethane tested negative in a microbial mutagenicity assay (Ames test) and has an acute oral toxicity (LD50) in rats of greater than 2000 mg/kg [1]. While this data does not make the compound non-hazardous, it provides a quantifiable baseline for risk assessment and safe handling, offering a more favorable initial safety profile compared to highly toxic and volatile alternatives like diazomethane [2].

Toxicology Safety Data Industrial Hygiene

Primary Application Scenarios for Bis(T-butylsulfonyl)diazomethane


Formulation of Deep-UV (KrF) Chemically Amplified Photoresists

Bis(T-butylsulfonyl)diazomethane is a leading candidate for use as a non-ionic photoacid generator (PAG) in 248 nm (KrF) chemically amplified photoresists. Its specific molar absorptivity at 248 nm, as established in Section 3, enables efficient photon capture and acid generation [1]. In this application, the compound's thermal stability and high solubility in standard resist solvents, as shown in Section 3, are critical for creating homogeneous films and ensuring a robust, reproducible manufacturing process .

Specialty Polymer Crosslinking and Organic Synthesis

Beyond lithography, the compound serves as a stable source of reactive carbene or sulfonyl species upon thermal or photolytic activation [1]. Its stability and ease of handling, as highlighted in Section 3, make it a practical alternative to dangerous diazomethane for generating reactive intermediates in a controlled laboratory setting for applications such as polymer crosslinking or specialized organic transformations .

Semiconductor R&D for High-Resolution Patterning

In research and development environments focused on next-generation lithography, Bis(T-butylsulfonyl)diazomethane is a key tool for exploring the fundamental limits of resolution and line edge roughness in chemically amplified resists. Its classification as a non-ionic, bis-sulfonyl PAG allows researchers to study its diffusion characteristics and pattern profiles relative to other PAG classes, making it a valuable reference compound for process development [1].

Benchmarking Against Alternative PAG Chemistries

For industrial and academic scientists, Bis(T-butylsulfonyl)diazomethane serves as a critical benchmark compound within the bis(sulfonyl)diazomethane class. Its well-defined properties, such as its 121°C melting point, specific solubility profile, and 248 nm absorptivity, provide a baseline for comparing the performance of novel or alternative PAG structures in lithographic formulations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(T-butylsulfonyl)diazomethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.